5-methyl-4-{[2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}-2,1,3-benzothiadiazole
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Overview
Description
5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL [2-(1-NAPHTHYLMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-1-YL] SULFONE is a complex organic compound that belongs to the class of benzothiadiazoles. Benzothiadiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics. This compound, in particular, is characterized by its unique structural features, which include a benzothiadiazole core and an imidazole moiety, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL [2-(1-NAPHTHYLMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-1-YL] SULFONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiadiazole core, followed by the introduction of the imidazole moiety. Common reagents used in these reactions include sulfur sources, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL [2-(1-NAPHTHYLMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-1-YL] SULFONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL [2-(1-NAPHTHYLMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-1-YL] SULFONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL [2-(1-NAPHTHYLMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-1-YL] SULFONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2,1,3-benzothiadiazol-4-amine
- 5-Chloro-2,1,3-benzothiadiazol-4-yl-carbamimidothioic acid methyl ester monohydriodide
- 2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester)
Uniqueness
5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL [2-(1-NAPHTHYLMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-1-YL] SULFONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiadiazole core and an imidazole moiety sets it apart from other similar compounds, making it a valuable subject of study in various fields.
Properties
Molecular Formula |
C21H18N4O2S2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
5-methyl-4-[[2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazol-1-yl]sulfonyl]-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C21H18N4O2S2/c1-14-9-10-18-20(24-28-23-18)21(14)29(26,27)25-12-11-22-19(25)13-16-7-4-6-15-5-2-3-8-17(15)16/h2-10H,11-13H2,1H3 |
InChI Key |
NEFPBJMNZJYLPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N3CCN=C3CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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